3-Butoxyphenol
Overview
Description
3-Butoxyphenol, also known as this compound, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound where a butoxy group is attached to the third position of the phenol ring. This compound is known for its applications in organic synthesis and as an antibacterial agent .
Scientific Research Applications
3-Butoxyphenol has several applications in scientific research:
Biology: It has been studied for its antibacterial properties and its ability to inhibit oral bacteria.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antibacterial properties.
Industry: It is used in the production of various chemical products and as a precursor in the synthesis of other compounds.
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 3-Butoxyphenol are not well-documented in the literature. This compound is a derivative of phenol, and phenolic compounds are generally known for their antioxidant properties. They can interact with a variety of biological targets, but the specific targets of this compound remain to be identified .
Mode of Action
They can neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells and tissues .
Biochemical Pathways
They can affect pathways related to inflammation, cell signaling, and more .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells and tissues from oxidative damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butoxyphenol can be synthesized through the reaction of 1,5-dihydroxybenzene with cerium trifluoromethanesulfonate in 1-butanol. The reaction is carried out at 130°C for five days. The mixture is then quenched with water, and the product is extracted using dichloromethane. The organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography using a cyclohexane-ethyl acetate mixture .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives of this compound.
Comparison with Similar Compounds
4-Butoxyphenol: Similar in structure but with the butoxy group attached to the fourth position of the phenol ring.
2-Butoxyphenol: Similar in structure but with the butoxy group attached to the second position of the phenol ring.
Phenol: The parent compound without any butoxy substitution.
Uniqueness of 3-Butoxyphenol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific butoxy group influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-butoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172405 | |
Record name | 3-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-72-1 | |
Record name | 3-Butoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18979-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18979-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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